molecular formula C8H8BrNO2 B1378049 2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid CAS No. 1259326-49-2

2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid

Cat. No. B1378049
M. Wt: 230.06 g/mol
InChI Key: CVXABAFQUPHQLH-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid is a bromopyridine derivative . It is also known as 2-Bromo-5,6-dimethylnicotinic acid . The molecular formula of this compound is C8H8BrNO2 and it has a molecular weight of 230.06 .

Scientific Research Applications

1. Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester

  • Application Summary : This research focused on the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), which is a key step in the synthesis of imidazolinones . The bromination of the methyl group on the pyridine ring was studied .
  • Methods and Procedures : The bromination reaction was carried out with MPE as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator . An online Raman analysis technique was used for the first time to study the mechanism underlying the synthesis .
  • Results and Outcomes : The bromination reaction of MPE was found to be a typical reaction initiated by free radicals . The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .

2. α-Bromination Reaction on Acetophenone Derivatives

  • Application Summary : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated .
  • Methods and Procedures : The bromination of various acetophenone derivatives was carried out using pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
  • Results and Outcomes : It was found that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

3. Synthesis of Indole Derivatives

  • Application Summary : Indole derivatives are important in medicinal chemistry due to their wide range of biological activities . They are used in the treatment of various disorders including cancer and microbial infections .
  • Methods and Procedures : The synthesis of indole derivatives involves various chemical reactions, including bromination .
  • Results and Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties .

4. Biological Potential of Indole Derivatives

  • Application Summary : Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
  • Methods and Procedures : Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results and Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

5. Synthesis of 6,6′-Dimethyl-2,2′-Bipyridine

  • Application Summary : 2-Bromo-6-methylpyridine may be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine .
  • Methods and Procedures : The specific methods and procedures for this synthesis are not provided in the source .
  • Results and Outcomes : The outcome of this application is the synthesis of 6,6′-dimethyl-2,2′-bipyridine .

6. Formation of Macrocycles Containing the Terpyridine Moiety

  • Application Summary : 2,6-Dibromopyridine is used as a tridentate chelating ligand and in the formation of macrocycles containing the terpyridine moiety .
  • Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
  • Results and Outcomes : The outcome of this application is the formation of macrocycles containing the terpyridine moiety .

3. Synthesis of Indole Derivatives

  • Application Summary : Indole derivatives are important in medicinal chemistry due to their wide range of biological activities . They are used in the treatment of various disorders including cancer and microbial infections .
  • Methods and Procedures : The synthesis of indole derivatives involves various chemical reactions, including bromination .
  • Results and Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties .

4. Biological Potential of Indole Derivatives

  • Application Summary : Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
  • Methods and Procedures : Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results and Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

5. Synthesis of 6,6′-Dimethyl-2,2′-Bipyridine

  • Application Summary : 2-Bromo-6-methylpyridine may be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine .
  • Methods and Procedures : The specific methods and procedures for this synthesis are not provided in the source .
  • Results and Outcomes : The outcome of this application is the synthesis of 6,6′-dimethyl-2,2′-bipyridine .

6. Formation of Macrocycles Containing the Terpyridine Moiety

  • Application Summary : 2,6-Dibromopyridine is used as a tridentate chelating ligand and in the formation of macrocycles containing the terpyridine moiety .
  • Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
  • Results and Outcomes : The outcome of this application is the formation of macrocycles containing the terpyridine moiety .

properties

IUPAC Name

2-bromo-5,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-3-6(8(11)12)7(9)10-5(4)2/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXABAFQUPHQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid

CAS RN

1259326-49-2
Record name 2-bromo-5,6-dimethylpyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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